Cas no 1004852-94-1 (4-fluoro-4-4-(trifluoromethyl)phenylpiperidine)

4-fluoro-4-4-(trifluoromethyl)phenylpiperidine 化学的及び物理的性質
名前と識別子
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- 4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine
- Piperidine, 4-fluoro-4-[4-(trifluoromethyl)phenyl]-
- 4-fluoro-4-4-(trifluoromethyl)phenylpiperidine
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- MDL: MFCD25908415
- インチ: 1S/C12H13F4N/c13-11(5-7-17-8-6-11)9-1-3-10(4-2-9)12(14,15)16/h1-4,17H,5-8H2
- InChIKey: JDATYRUEWLDWEM-UHFFFAOYSA-N
- SMILES: FC1(C2C=CC(C(F)(F)F)=CC=2)CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 250
- XLogP3: 2.9
- トポロジー分子極性表面積: 12
4-fluoro-4-4-(trifluoromethyl)phenylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-201027-0.25g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 0.25g |
$1078.0 | 2023-09-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00994125-1g |
4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 95% | 1g |
¥5873.0 | 2023-04-06 | |
Enamine | EN300-201027-0.5g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-201027-2.5g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-201027-10.0g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 10.0g |
$5037.0 | 2023-03-01 | ||
Enamine | EN300-201027-5g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-201027-1g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-201027-5.0g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 5.0g |
$3396.0 | 2023-03-01 | ||
Enamine | EN300-201027-0.1g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-201027-1.0g |
4-fluoro-4-[4-(trifluoromethyl)phenyl]piperidine |
1004852-94-1 | 1g |
$0.0 | 2023-06-08 |
4-fluoro-4-4-(trifluoromethyl)phenylpiperidine 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
4-fluoro-4-4-(trifluoromethyl)phenylpiperidineに関する追加情報
4-Fluoro-4-(4-Trifluoromethyl)Phenylpiperidine: A Comprehensive Overview
The compound 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine, also identified by the CAS number 1004852-94-1, is a highly specialized organic molecule with significant applications in modern chemical research and pharmaceutical development. This compound belongs to the class of piperidine derivatives, which are known for their versatility and wide-ranging utility in medicinal chemistry. The presence of the fluoro and trifluoromethyl groups in its structure introduces unique electronic and steric properties, making it a valuable substrate for exploring novel chemical reactions and drug design strategies.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine. Researchers have employed innovative methodologies, such as catalytic asymmetric synthesis and microwave-assisted reactions, to streamline its production. These techniques not only enhance the efficiency of synthesis but also minimize environmental impact, aligning with the principles of green chemistry. The compound's structure, featuring a piperidine ring fused with a fluorinated aromatic system, has been extensively studied for its potential in modulating biological targets, such as G-protein coupled receptors (GPCRs) and ion channels.
The pharmacological profile of 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine has garnered significant attention due to its ability to interact with various biological systems. Preclinical studies have demonstrated its efficacy in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in treating neuropsychiatric disorders. Moreover, its trifluoromethyl group contributes to enhanced metabolic stability, a desirable trait for drugs requiring prolonged action in vivo.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery programs targeting neurodegenerative diseases. Collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of analogs derived from 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine that exhibit improved bioavailability and reduced toxicity profiles. These findings underscore the importance of structural modifications in optimizing therapeutic agents.
In addition to its pharmacological significance, 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine has been utilized as a building block in the synthesis of advanced materials. Its unique electronic properties make it a candidate for applications in organic electronics, such as semiconducting polymers and light-emitting diodes (LEDs). Researchers have explored its integration into conjugated systems to enhance charge transport properties, paving the way for next-generation electronic devices.
The study of CAS No. 1004852-94-1 has also contributed to our understanding of fluorine chemistry. The strategic placement of fluorine atoms in organic molecules can significantly alter their physical and chemical properties. In this compound, the fluoro group not only enhances lipophilicity but also imparts resistance to enzymatic degradation, making it an attractive candidate for drug delivery systems.
Looking ahead, the continued exploration of 4-fluoro-4-(4-trifluoromethyl)phenylpiperidine is expected to yield further insights into its potential applications across diverse fields. Its role as a versatile scaffold for drug discovery and material science highlights its importance in contemporary chemical research. As advancements in synthetic methods and computational modeling continue to evolve, this compound will undoubtedly remain at the forefront of scientific innovation.
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